molecular formula C15H14N2O4S B12334095 (E)-N-methoxy-1-[4-(3-methoxyphenyl)sulfanyl-3-nitrophenyl]methanimine

(E)-N-methoxy-1-[4-(3-methoxyphenyl)sulfanyl-3-nitrophenyl]methanimine

Cat. No.: B12334095
M. Wt: 318.3 g/mol
InChI Key: VNXSAFCTIHSBKO-MHWRWJLKSA-N
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Description

(E)-N-methoxy-1-[4-(3-methoxyphenyl)sulfanyl-3-nitrophenyl]methanimine is a complex organic compound characterized by its unique structural features. This compound contains a methoxy group, a nitro group, and a sulfanyl group attached to a phenyl ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-methoxy-1-[4-(3-methoxyphenyl)sulfanyl-3-nitrophenyl]methanimine typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Methoxylation: Addition of the methoxy group.

    Thioether Formation: Introduction of the sulfanyl group.

    Imine Formation: Formation of the methanimine structure.

Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-N-methoxy-1-[4-(3-methoxyphenyl)sulfanyl-3-nitrophenyl]methanimine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

Scientific Research Applications

(E)-N-methoxy-1-[4-(3-methoxyphenyl)sulfanyl-3-nitrophenyl]methanimine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-methoxy-1-[4-(3-methoxyphenyl)sulfanyl-3-nitrophenyl]methanimine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

IUPAC Name

(E)-N-methoxy-1-[4-(3-methoxyphenyl)sulfanyl-3-nitrophenyl]methanimine

InChI

InChI=1S/C15H14N2O4S/c1-20-12-4-3-5-13(9-12)22-15-7-6-11(10-16-21-2)8-14(15)17(18)19/h3-10H,1-2H3/b16-10+

InChI Key

VNXSAFCTIHSBKO-MHWRWJLKSA-N

Isomeric SMILES

COC1=CC(=CC=C1)SC2=C(C=C(C=C2)/C=N/OC)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC=C1)SC2=C(C=C(C=C2)C=NOC)[N+](=O)[O-]

Origin of Product

United States

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